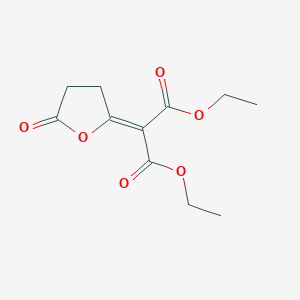![molecular formula C13H9NO5S B12882619 [(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid CAS No. 88519-01-1](/img/structure/B12882619.png)
[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((9-Methyl-7-oxo-7H-chromeno[5,6-d]oxazol-2-yl)thio)acetic acid is a complex organic compound that belongs to the class of chromeno[5,6-d]oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chromeno-oxazole core, makes it a subject of interest for researchers exploring new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9-Methyl-7-oxo-7H-chromeno[5,6-d]oxazol-2-yl)thio)acetic acid typically involves multi-step organic reactions One common method includes the condensation of 6-hydroxycoumarin with appropriate aldehydes or acids to form the chromeno-oxazole coreThe reaction conditions often involve the use of catalysts such as ammonium acetate in refluxing glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-((9-Methyl-7-oxo-7H-chromeno[5,6-d]oxazol-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the thioacetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
2-((9-Methyl-7-oxo-7H-chromeno[5,6-d]oxazol-2-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it a candidate for studying biological pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antiviral agent.
Mecanismo De Acción
The mechanism of action of 2-((9-Methyl-7-oxo-7H-chromeno[5,6-d]oxazol-2-yl)thio)acetic acid involves its interaction with various molecular targets. The chromeno-oxazole core can intercalate with DNA, inhibiting topoisomerase enzymes and leading to cell cycle arrest. Additionally, the thioacetic acid moiety can interact with thiol groups in proteins, affecting their function and leading to apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one: This compound shares the chromeno-oxazole core but differs in its functional groups, leading to different biological activities.
2,9-Dimethyl-4H-oxazolo[5’,4’4,5]pyrano[3,2-f]quinolin-4-one: Another related compound with a fused oxazole ring, exhibiting significant anti-lipid peroxidation activity.
Uniqueness
2-((9-Methyl-7-oxo-7H-chromeno[5,6-d]oxazol-2-yl)thio)acetic acid is unique due to its specific combination of the chromeno-oxazole core and the thioacetic acid moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for further research and development.
Propiedades
Número CAS |
88519-01-1 |
|---|---|
Fórmula molecular |
C13H9NO5S |
Peso molecular |
291.28 g/mol |
Nombre IUPAC |
2-(9-methyl-7-oxopyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H9NO5S/c1-6-4-10(17)18-7-2-3-8-12(11(6)7)14-13(19-8)20-5-9(15)16/h2-4H,5H2,1H3,(H,15,16) |
Clave InChI |
ASGBAPYMPJJYFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C3=C(C=C2)OC(=N3)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


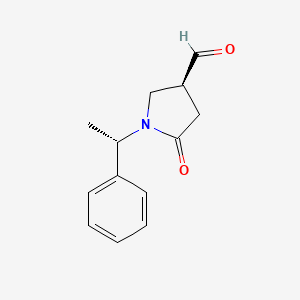
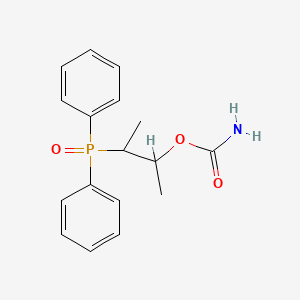
![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)
![4-Fluorobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12882569.png)
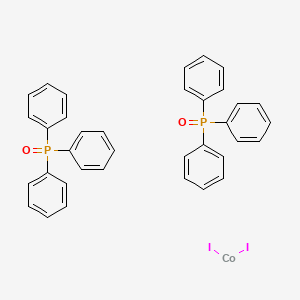


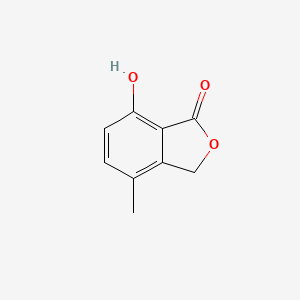
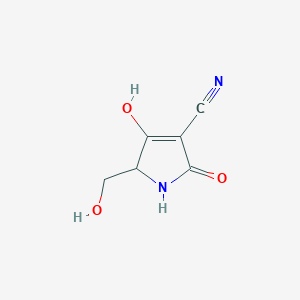
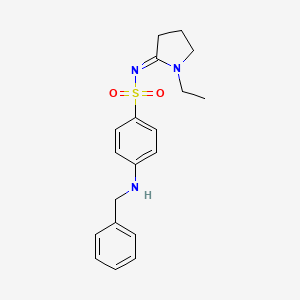
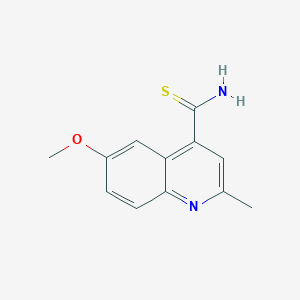
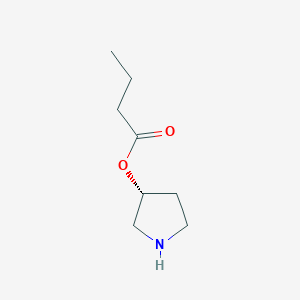
![1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882630.png)
